molecular formula C6H8O4 B108336 Dimethyl fumarate-2,3-d2 CAS No. 23057-98-9

Dimethyl fumarate-2,3-d2

Cat. No. B108336
CAS RN: 23057-98-9
M. Wt: 146.14 g/mol
InChI Key: LDCRTTXIJACKKU-SWIHUIHJSA-N
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Description

Dimethyl fumarate (DMF) is a fumaric acid ester with a variety of pharmacological benefits, including immunomodulation, neuroprotection, and anti-inflammatory properties. It has been approved for the treatment of relapsing forms of multiple sclerosis (MS) and is also used in the management of psoriasis . DMF has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense, and to inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases .

Synthesis Analysis

While the synthesis of DMF is not explicitly detailed in the provided papers, its therapeutic effects and the mechanisms by which it is metabolized and activates biological pathways are well documented. DMF and its metabolite, monomethyl fumarate, are known to activate the hydroxycarboxylic acid receptor 2 (HCA2), which is a key component in mediating its protective effects in neurological diseases .

Molecular Structure Analysis

The molecular structure of DMF contributes to its biological activity. As a small molecule, it can easily cross cell membranes and exert its effects intracellularly. The presence of the fumarate moiety allows it to interact with various molecular targets, including the Nrf2 pathway and the ubiquitin chain formation process involved in TLR signaling .

Chemical Reactions Analysis

DMF has been shown to induce protein succination, which leads to the inactivation of cysteine-rich proteins. This modification of proteins is one of the ways DMF exerts its cytoprotective and antioxidant effects . Additionally, DMF can induce apoptosis in hematopoietic tumor cells by inhibiting NF-κB nuclear translocation and down-regulating anti-apoptotic proteins such as Bcl-xL and XIAP .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMF, such as its ability to deplete glutathione (GSH) and increase reactive oxygen species (ROS), are crucial for its biological activity. These properties lead to the activation of MAPKs and the induction of necroptosis in cancer cells . In the context of MS, DMF increases the level of oxidized isoprostanes in the blood, which is associated with its therapeutic efficacy .

Relevant Case Studies

Several case studies have demonstrated the efficacy of DMF in various disease models. For instance, DMF ameliorates murine experimental colitis by activating Nrf2 and suppressing NLRP3 inflammasome activation . In relapsing-remitting MS, DMF has been shown to reduce memory T cells and shift the balance between Th1/Th17 and Th2, which is beneficial for the treatment of this autoimmune disease . Furthermore, DMF's ability to block pro-inflammatory cytokine production via inhibition of TLR-induced ubiquitin chain formation highlights its potential as a treatment for autoimmune conditions .

Scientific Research Applications

1. Mechanisms of Action in Multiple Sclerosis

  • DMF is recognized for its anti-inflammatory properties and is proposed to have neuroprotective and myelin-protective actions, making it a candidate for MS treatment (Dubey et al., 2015).
  • It modulates the immune system and activates nuclear (erythroid-derived 2) related factor mediated antioxidative response pathways for cytoprotection (Linker & Gold, 2013).
  • Evidence from clinical studies suggests that DMF activates the Nrf2 pathway, which is known for its role in protecting cells against oxidative stress (Gopal et al., 2017).

2. Impact on Immune Cells and Pathways

  • DMF's therapeutic efficacy in relapsing-remitting MS is associated with its impact on monocytes and T cells, suggesting its role in modulating autoimmune diseases (Carlström et al., 2019).
  • It also inhibits integrin α4 expression on circulating lymphocytes, offering an alternative mechanism for its efficacy in MS (Kihara et al., 2015).

3. Potential Applications Beyond MS

  • DMF has been investigated for its effects on colon cancer cells, indicating its broader potential in medical research beyond MS (Xie et al., 2015).
  • There's ongoing research into its applications in various diseases, especially those involving inflammatory and oxidative stress pathways (Saidu et al., 2019).

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Dimethyl fumarate has multiple biological effects and has been shown to also inhibit the transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thus blocking downstream targets that may be involved in the development and progression of inflammatory cascades leading to various disease processes, including tumors, lymphomas, diabetic retinopathy, arthritis, and psoriasis . Future research will focus on its targeting of specific intracellular signal transduction cascades in cancer .

properties

IUPAC Name

dimethyl (E)-2,3-dideuteriobut-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3+/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCRTTXIJACKKU-SWIHUIHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(/[2H])\C(=O)OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl fumarate-2,3-d2

CAS RN

23057-98-9
Record name DIMETHYL FUMARATE-2,3-D2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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